2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid

Description

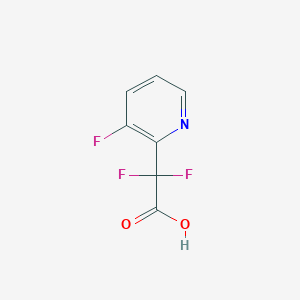

2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid is a fluorinated carboxylic acid featuring a pyridine ring substituted with fluorine at the 3-position and two fluorine atoms on the adjacent acetic acid backbone. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2,2-difluoro-2-(3-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-2-1-3-11-5(4)7(9,10)6(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHFBMBQTGOKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(C(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring and the acetic acid moiety. One common method involves the reaction of 3-fluoropyridine with difluoroacetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Drug Development: The compound is being investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structure allows for modulation of biological activity, making it a valuable precursor in the synthesis of pharmaceuticals .

- Adenosine Receptor Modulation: Research indicates that compounds with similar structures can act as antagonists for A2A receptors, which are implicated in various neurological disorders. This suggests that this compound may have therapeutic potential in treating conditions like Parkinson's disease .

2. Biological Activity:

- Antiparasitic Activity: Preliminary studies have shown that this compound exhibits significant antiparasitic effects, with an EC50 value of 0.010 μM, indicating high potency against specific pathogens.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes relevant to disease processes. For instance, it demonstrated effective inhibition against certain targets, outperforming non-fluorinated analogs.

3. Material Science:

- Development of New Materials: Its unique chemical structure allows for the exploration of new materials with enhanced properties, including improved thermal stability and chemical resistance.

Case Study 1: Antiparasitic Efficacy

In a study examining various fluorinated pyridine derivatives, this compound was found to have superior antiparasitic activity compared to other derivatives. The results indicated an EC50 value significantly lower than that of traditional treatments, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Interaction

Research conducted on enzyme inhibition revealed that this compound effectively inhibited target enzymes involved in metabolic pathways related to cancer progression. The findings highlighted its potential role in developing novel anticancer therapies.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.010 | Antiparasitic |

| 4-Fluoropyridine | 0.038 | Enzyme Inhibition |

| 3-Fluoropyridine | 0.067 | Enzyme Inhibition |

| Non-fluorinated analog | 0.177 | Reduced Activity |

Table 2: Solvent Effects on Reaction Yields

| Solvent | Release of Trifluoroacetate (%) | Release of Fluoroform (%) |

|---|---|---|

| DMPU | 95 | 5 |

| DMF | 88 | 12 |

| DMSO | 79 | 21 |

| THF | 34 | 66 |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,2-difluoro-2-(3-fluoropyridin-2-yl)acetic acid, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Acidity :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) lower pKa, enhancing acidity .

- Electron-donating groups (e.g., methoxy) slightly increase pKa, reducing acidity but improving solubility .

Synthetic Utility: Fluorinated pyridinyl acetic acids with trifluoromethyl substituents (e.g., ) exhibit superior regioselectivity in radical cascade reactions compared to aliphatic analogs (e.g., 2,2-difluorobutanoic acid, 13% yield) . Steric hindrance from bulky aryl groups (e.g., naphthalene, thiophene) reduces reaction yields (e.g., 39% for thiophene derivative) .

Biological Relevance :

- Pyridinyl acetic acids with fluorine at the 3-position (as in the target compound) are hypothesized to improve binding affinity to enzymatic targets due to optimized hydrogen-bonding interactions .

Research Findings and Mechanistic Insights

- Radical Reactivity : Fluorinated acetic acids participate in silver-promoted radical aryldifluoromethylation, though yields vary with substrate. For example, 2,2-difluoro-2-(4-methoxyphenylthio)acetic acid yielded 30% desired product alongside regioisomers, highlighting challenges in controlling selectivity .

- Catalytic Applications: Pd-catalyzed α-arylation of trimethylsilyl enolates using fluorinated acetic acids (e.g., 2,2-difluoro-2-(naphthalen-2-yl)acetic acid) achieved 76% yield, demonstrating compatibility with aromatic systems .

- Environmental Impact : Analogs like ammonium salts of difluoroacetic acids (e.g., cC6O4) are emerging as PFAS alternatives but raise concerns about bioaccumulation .

Biological Activity

2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid (CAS: 2228377-83-9) is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological applications. Its molecular formula is CHFNO, and it exhibits a molar mass of 191.11 g/mol. The compound's structure includes two fluorine atoms and a pyridine ring, which may enhance its biological activity through increased lipophilicity and specific receptor interactions.

The compound appears as a white crystalline solid with notable physicochemical properties:

- Boiling Point : ~251.5 °C

- Density : 1.515 g/cm³

- pKa : Approximately 0.80

These properties suggest that the compound is stable under various conditions, making it suitable for further biological investigations.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a non-ionic organic buffering agent effective in cell cultures within a pH range of 6 to 8.5. The presence of fluorine atoms enhances its interaction with biological membranes and receptors, potentially influencing metabolic pathways and cellular responses.

The fluorinated structure may enhance binding affinities to specific enzymes or receptors, which is critical for understanding its therapeutic roles. For instance, studies have shown that fluorinated compounds can modulate enzyme activity by altering their binding characteristics . This modulation can lead to varied effects on cellular processes, including inhibition of certain metabolic pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoroacetic Acid | CHFO | Simpler structure; lacks pyridine moiety |

| 5-Fluoropyridine | CHFN | Contains no acetic acid functionality |

| 3-Fluoro-4-(trifluoromethyl)benzoic Acid | CHFO | More complex aromatic system; higher fluorination level |

| 3-Fluoro-3-(pyridin-3-yl)propanoic Acid | CHFNO | Different alkyl chain; retains pyridine functionality |

The unique combination of two fluorine atoms and the specific pyridine substitution pattern makes this compound particularly interesting for research and application in various scientific fields.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cell Viability Assays : In vitro studies have demonstrated that this compound can inhibit cell proliferation at specific concentrations. For example, compounds similar in structure showed varying degrees of cytotoxicity against different cell types, indicating potential therapeutic applications .

- Enzyme Inhibition Studies : Research has shown that fluorinated derivatives can act as inhibitors for various enzymes involved in metabolic pathways. The effectiveness of these inhibitors often correlates with the degree of fluorination and the specific functional groups present on the molecule .

Q & A

Q. Q1. What are the optimal synthetic routes for 2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid, and how can reaction efficiency be evaluated?

A1. The synthesis typically involves fluorination of a pyridine precursor followed by carboxylation. A stepwise approach includes:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E to introduce fluorine atoms at the pyridine ring .

- Carboxylation : Employing CO₂ insertion under palladium catalysis or via Grignard reactions with subsequent oxidation .

Evaluation Metrics : Yield optimization via reaction time, temperature (e.g., 80–100°C for fluorination), and catalyst loading (e.g., 5 mol% Pd for carboxylation). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A2. A multi-technique approach is critical:

- NMR : ¹⁹F NMR to confirm fluorination patterns (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR for pyridine proton environments .

- LC-MS/MS : Electrospray ionization (ESI⁻) in MRM mode for quantification, with m/z transitions calibrated against deuterated internal standards .

- XRD : Crystallize the compound (e.g., using ethanol/water) to resolve stereochemistry and confirm the acetic acid moiety’s conformation .

Basic Research: Stability and Storage

Q. Q3. What conditions ensure the compound’s stability during storage and handling?

A3.

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the difluoroacetic group. Use amber vials to avoid photodegradation .

- Handling : Dissolve in anhydrous DMSO for biological assays; avoid aqueous buffers with pH >7 to prevent decarboxylation .

Advanced Research: Computational Modeling

Q. Q4. How can computational methods optimize the synthesis or predict reactivity?

A4.

- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model fluorination transition states and identify energy barriers .

- Solvent Effects : COSMO-RS simulations to predict solubility in solvents like THF or DMF, reducing trial-and-error in crystallization .

- Machine Learning : Train models on existing fluorinated acetic acid datasets to predict optimal reaction conditions (e.g., temperature, catalyst) .

Advanced Research: Biological Interactions

Q. Q5. What strategies identify biological targets or assess toxicity profiles?

A5.

- Target Screening : Use SPR (surface plasmon resonance) or thermal shift assays to probe interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Toxicity : In vitro assays (e.g., HepG2 cell viability) combined with metabolomics (LC-HRMS) to map metabolic disruption .

Advanced Research: Data Contradictions

Q. Q6. How to resolve discrepancies in analytical data (e.g., conflicting LC-MS/MS results)?

A6.

- Calibration : Cross-validate with isotopically labeled analogs (e.g., ¹³C-acetic acid derivative) to rule out matrix effects .

- Column Selectivity : Compare results across different LC columns (e.g., HILIC vs. C18) to address retention time variability .

- Inter-lab Collaboration : Share samples with partner labs using harmonized SOPs to isolate instrument-specific artifacts .

Advanced Research: Environmental Impact

Q. Q7. What methods detect and quantify this compound in environmental samples?

A7.

- Extraction : Solid-phase extraction (SPE) with WAX cartridges, eluting with 2% NH₄OH in methanol .

- Quantification : LC-MS/MS with a detection limit of 0.1 ng/L; differentiate from co-eluting PFAS analogs via fragmentation patterns (e.g., m/z 213 → 169) .

Advanced Research: Mechanistic Studies

Q. Q8. How do fluorinated substituents influence electronic and steric effects in reactions?

A8.

- Electronic Effects : Fluorine’s electronegativity reduces electron density at the pyridine ring, altering nucleophilic attack sites (confirmed via Mulliken charge analysis) .

- Steric Effects : DFT-based molecular dynamics simulate steric hindrance from the 3-fluoro group, impacting binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.